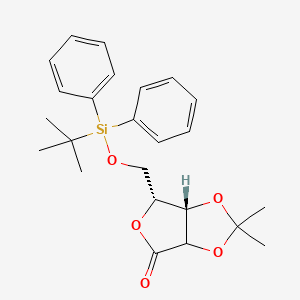
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a ribonolactone structure. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDPS group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone typically involves the protection of the hydroxyl groups on the ribonolactone using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, at room temperature. The reaction mixture is then quenched with methanol, and the product is purified using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification would also be essential in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone primarily undergoes reactions typical of silyl-protected compounds. These include:
Deprotection: Removal of the TBDPS group using fluoride sources such as tetra-n-butylammonium fluoride (TBAF).
Substitution: Reactions where the TBDPS group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: TBAF in tetrahydrofuran (THF) at room temperature.
Substitution: Various nucleophiles in the presence of catalysts like DMAP (4-dimethylaminopyridine) or imidazole.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free hydroxyl compound, while substitution reactions yield various silyl ethers .
Wissenschaftliche Forschungsanwendungen
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is used in various fields of scientific research:
Chemistry: As a protecting group in the synthesis of complex organic molecules.
Biology: In the study of carbohydrate chemistry and the synthesis of glycosides.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which prevents unwanted reactions at the protected site. This allows for selective reactions at other sites on the molecule. The stability of the TBDPS group under acidic conditions and its ease of removal with fluoride ions make it a valuable tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Uniqueness
5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is unique due to the increased steric bulk of the TBDPS group, which provides greater stability against acidic hydrolysis compared to other silyl ethers. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are required .
Eigenschaften
Molekularformel |
C24H30O5Si |
|---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
(6R,6aS)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C24H30O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-21H,16H2,1-5H3/t19-,20+,21?/m1/s1 |
InChI-Schlüssel |
DPXUCVYKYWELST-PDYHCXRVSA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@H](OC(=O)C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Kanonische SMILES |
CC1(OC2C(OC(=O)C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


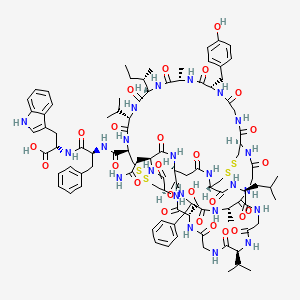
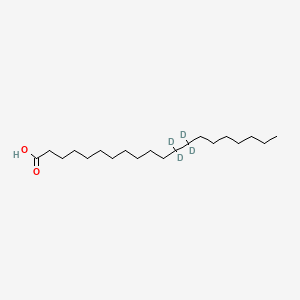
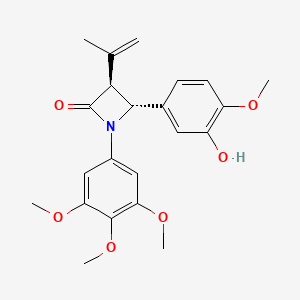

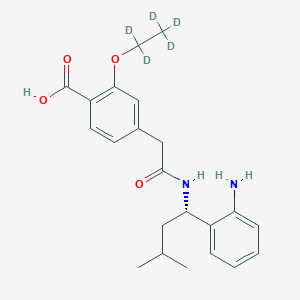
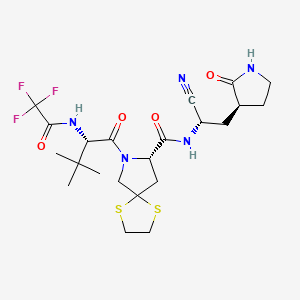
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
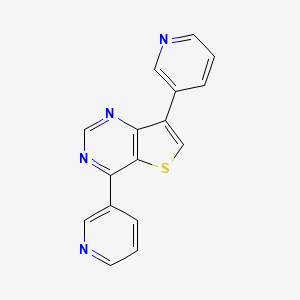
![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)

![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)
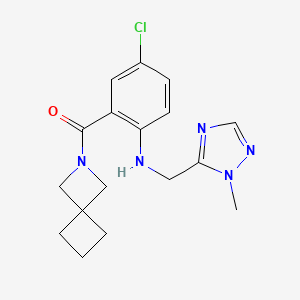
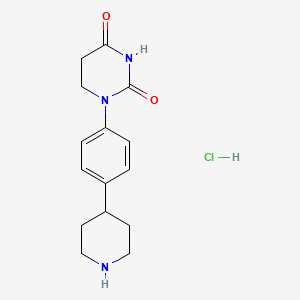
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
